N-tert-butyl-4-chloroquinolin-2-amine
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Overview
Description
N-(tert-Butyl)-4-chloroquinolin-2-amine is an organic compound that features a quinoline ring substituted with a tert-butyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-4-chloroquinolin-2-amine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where tert-butyl chloride reacts with the quinoline ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of N-(tert-Butyl)-4-chloroquinolin-2-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-4-chloroquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline ring to a dihydroquinoline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(tert-Butyl)-4-chloroquinolin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-4-chloroquinolin-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: Lacks the tert-butyl group, making it less sterically hindered.
N-(tert-Butyl)-quinolin-2-amine:
2-Aminoquinoline: Lacks both the tert-butyl group and the chlorine atom, making it more reactive but less selective.
Uniqueness
N-(tert-Butyl)-4-chloroquinolin-2-amine is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer specific steric and electronic properties. These properties can enhance its stability, selectivity, and potential for targeted applications in various fields.
Properties
Molecular Formula |
C13H15ClN2 |
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Molecular Weight |
234.72 g/mol |
IUPAC Name |
N-tert-butyl-4-chloroquinolin-2-amine |
InChI |
InChI=1S/C13H15ClN2/c1-13(2,3)16-12-8-10(14)9-6-4-5-7-11(9)15-12/h4-8H,1-3H3,(H,15,16) |
InChI Key |
HNINYQIVSCXCFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=CC=CC=C2C(=C1)Cl |
Origin of Product |
United States |
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